
1-(1,2,5-Thiadiazol-3-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2,5-Thiadiazol-3-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that contains a thiadiazole ring and a trifluoromethoxybenzoyl moiety.
Mécanisme D'action
The exact mechanism of action of 1-(1,2,5-Thiadiazol-3-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)piperazine is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been proposed that this compound inhibits the growth of cancer cells by interfering with the cell cycle and DNA replication.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer, antifungal, and antibacterial properties, this compound has been found to possess significant antioxidant activity. It has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(1,2,5-Thiadiazol-3-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)piperazine in lab experiments is its high potency and selectivity. This compound has been shown to exhibit significant activity against cancer cells, fungi, and bacteria at relatively low concentrations. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several potential future directions for the research and development of 1-(1,2,5-Thiadiazol-3-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)piperazine. One of the most promising areas of research is the development of new anticancer agents based on this compound. Additionally, this compound has the potential to be used as a starting point for the development of new antimicrobial agents. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-(1,2,5-Thiadiazol-3-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)piperazine involves the reaction of 2,4,5-trifluoro-3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,2,5-thiadiazole-3-amine in the presence of a base to produce the desired compound. The yield of this reaction is typically high, and the purity of the product can be easily achieved through simple purification techniques.
Applications De Recherche Scientifique
1-(1,2,5-Thiadiazol-3-yl)-4-(2,4,5-trifluoro-3-methoxybenzoyl)piperazine has been extensively studied for its potential applications in various fields of research. This compound has been shown to exhibit significant anticancer activity against a wide range of cancer cell lines. It has also been found to possess potent antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2S/c1-23-13-11(16)8(6-9(15)12(13)17)14(22)21-4-2-20(3-5-21)10-7-18-24-19-10/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAVYZNPZAZUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)N2CCN(CC2)C3=NSN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Difluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2683714.png)
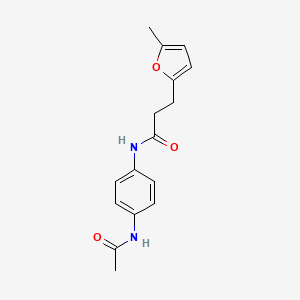

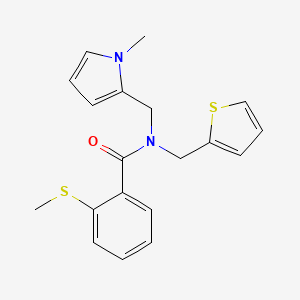
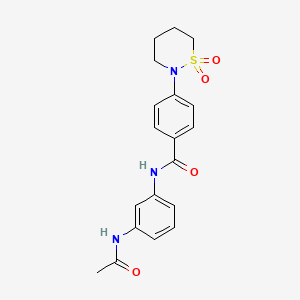
![4-Pyridin-3-yl-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine](/img/structure/B2683719.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2683721.png)
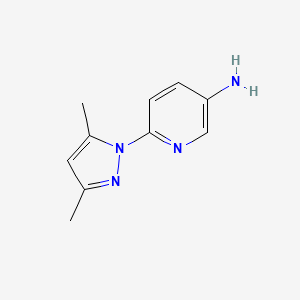
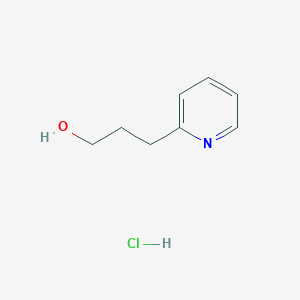
![N-(4-bromobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2683727.png)
![N-(4-acetylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2683731.png)

